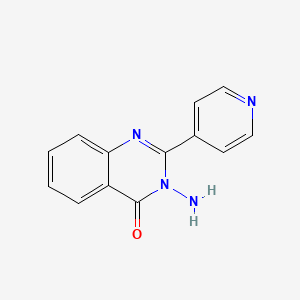
3-Amino-2-(pyridin-4-YL)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(pyridin-4-YL)quinazolin-4(3H)-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound features a quinazolinone core structure with an amino group at the 3-position and a pyridin-4-yl substituent at the 2-position. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen:
-
Cyclisierungsverfahren:
Ausgangsmaterialien: 2-Aminobenzamid und 4-Pyridincarboxaldehyd.
Reaktionsbedingungen: Die Reaktion beinhaltet typischerweise die Kondensation von 2-Aminobenzamid mit 4-Pyridincarboxaldehyd in Gegenwart eines geeigneten Katalysators wie Essigsäure oder Salzsäure. Das Gemisch wird unter Rückflussbedingungen erhitzt, um die Cyclisierung zu erleichtern und den Chinazolinon-Ring zu bilden.
Produkt-Isolierung: Das Produkt wird durch Filtration isoliert und durch Umkristallisationstechniken gereinigt.
-
Aminierungsverfahren:
Ausgangsmaterialien: 2-Chlorchinazolin-4(3H)-on und 4-Aminopyridin.
Reaktionsbedingungen: Die Reaktion beinhaltet die nucleophile Substitution des Chloratoms in 2-Chlorchinazolin-4(3H)-on durch die Aminogruppe von 4-Aminopyridin. Diese Reaktion wird typischerweise in Gegenwart einer Base wie Kaliumcarbonat oder Natriumhydrid in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) durchgeführt.
Produkt-Isolierung: Das Produkt wird durch Säulenchromatographie oder Umkristallisation gereinigt.
Industrielle Produktionsverfahren:
Industrielle Produktionsverfahren für 3-Amino-2-(pyridin-4-yl)chinazolin-4(3H)-on können die großtechnische Synthese unter Verwendung der oben genannten Synthesewege mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Syntheseplattformen können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
-
Oxidation:
Reagenzien und Bedingungen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um die Aminogruppe zu einer Nitrogruppe zu oxidieren.
Hauptprodukte: Das Hauptprodukt ist 3-Nitro-2-(pyridin-4-yl)chinazolin-4(3H)-on.
-
Reduktion:
Reagenzien und Bedingungen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden, um den Chinazolinon-Ring zu einem Dihydrochinazolinon-Derivat zu reduzieren.
Hauptprodukte: Das Hauptprodukt ist 3-Amino-2-(pyridin-4-yl)dihydrochinazolin-4(3H)-on.
-
Substitution:
Reagenzien und Bedingungen: Elektrophile Substitutionsreaktionen können am Pyridinring unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden in Gegenwart einer Base auftreten.
Hauptprodukte: Die Hauptprodukte sind substituierte Derivate von 3-Amino-2-(pyridin-4-yl)chinazolin-4(3H)-on mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie:
Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie verwendet werden, um Metallkomplexe zu bilden, die als Katalysatoren in verschiedenen organischen Umwandlungen wirken.
Materialwissenschaften: Sie kann in Polymermatrizen integriert werden, um die Eigenschaften von Materialien wie Leitfähigkeit und thermische Stabilität zu verbessern.
Biologie:
Enzyminhibition: Die Verbindung wurde auf ihre potenzielle Fähigkeit untersucht, Enzyme wie Kinasen und Proteasen zu inhibieren, die an verschiedenen biologischen Prozessen beteiligt sind.
Antibakterielle Aktivität: Sie zeigt antimikrobielle Eigenschaften gegen eine Reihe von bakteriellen und pilzlichen Krankheitserregern.
Medizin:
Antikrebsmittel: Chinazolinon-Derivate, einschließlich 3-Amino-2-(pyridin-4-yl)chinazolin-4(3H)-on, haben sich als vielversprechend für die Verwendung als Antikrebsmittel erwiesen, indem sie Apoptose in Krebszellen induzieren.
Entzündungshemmende Mittel: Die Verbindung hat potenzielle entzündungshemmende Wirkungen, indem sie die Aktivität von Entzündungsmediatoren moduliert.
Industrie:
Pharmazeutika: Sie kann als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen mit therapeutischem Potenzial verwendet werden.
Pflanzenschutzmittel: Die Verbindung kann bei der Entwicklung von Pflanzenschutzmitteln zum Schutz von Nutzpflanzen eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Amino-2-(pyridin-4-yl)chinazolin-4(3H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann an Enzyme wie Kinasen binden und ihre Aktivität inhibieren, die eine entscheidende Rolle bei der Zellsignalisierung und -regulation spielen.
Beteiligte Signalwege: Durch die Hemmung der Kinaseaktivität kann die Verbindung Signalwege stören, die an Zellproliferation, Überleben und Entzündung beteiligt sind. Dies führt zur Induktion von Apoptose in Krebszellen und zur Reduzierung entzündlicher Reaktionen.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(pyridin-4-YL)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting kinase activity, the compound can disrupt signaling pathways involved in cell proliferation, survival, and inflammation. This leads to the induction of apoptosis in cancer cells and the reduction of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
3-Aminochinazolin-4(3H)-on: Fehlt der Pyridin-4-yl-Substituent, was zu unterschiedlichen biologischen Aktivitäten und Eigenschaften führt.
2-(Pyridin-4-yl)chinazolin-4(3H)-on: Fehlt die Aminogruppe in der 3-Position, was zu Variationen in der Reaktivität und Anwendung führt.
4-Amino-2-(pyridin-4-yl)chinazolin: Fehlt die Carbonylgruppe in der 4-Position, was sich auf ihr chemisches Verhalten und ihre biologische Aktivität auswirkt.
Einzigartigkeit:
- Das Vorhandensein sowohl der Aminogruppe in der 3-Position als auch des Pyridin-4-yl-Substituenten in der 2-Position in 3-Amino-2-(pyridin-4-yl)chinazolin-4(3H)-on verleiht einzigartige chemische und biologische Eigenschaften. Diese Kombination erhöht ihr Potenzial als vielseitige Verbindung für verschiedene Anwendungen in Chemie, Biologie, Medizin und Industrie.
Eigenschaften
Molekularformel |
C13H10N4O |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
3-amino-2-pyridin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C13H10N4O/c14-17-12(9-5-7-15-8-6-9)16-11-4-2-1-3-10(11)13(17)18/h1-8H,14H2 |
InChI-Schlüssel |
PSFKBODMWAMYKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=NC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11867840.png)
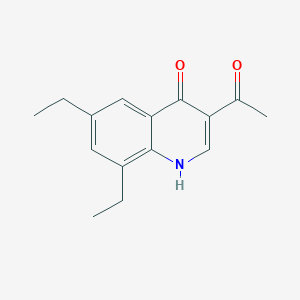
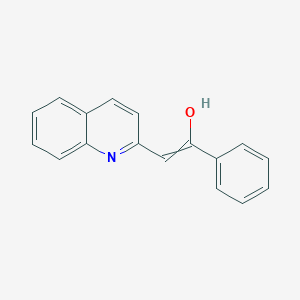
![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)
![Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11867863.png)
![2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B11867869.png)
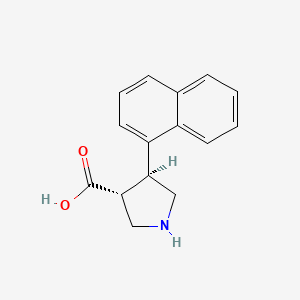

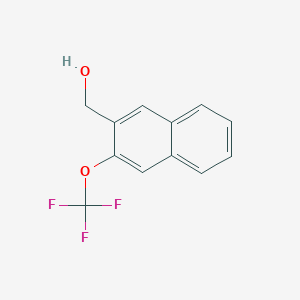
![2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11867922.png)

